molecular formula C8H5BrF4O B6599169 1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1702584-34-6

1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B6599169
CAS No.: 1702584-34-6
M. Wt: 273.02 g/mol
InChI Key: FPRIMADDMXVCKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRIMADDMXVCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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